molecular formula C19H18N2OS B11202038 N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B11202038
M. Wt: 322.4 g/mol
InChI Key: CWFWWUBAJFIWHA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a dimethylphenyl group and a thiazolyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The thiazole derivative is then coupled with 2,3-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation reaction where the thiazole-phenylamine intermediate is reacted with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The thiazole ring may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-(1,3-thiazol-4-yl)benzamide: Lacks the methyl group on the thiazole ring.

    N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-oxazol-4-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.

    N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-imidazol-4-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The presence of both the dimethylphenyl and the methylthiazole groups in N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

InChI

InChI=1S/C19H18N2OS/c1-12-5-4-6-17(13(12)2)21-19(22)16-9-7-15(8-10-16)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)

InChI Key

CWFWWUBAJFIWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C)C

Origin of Product

United States

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